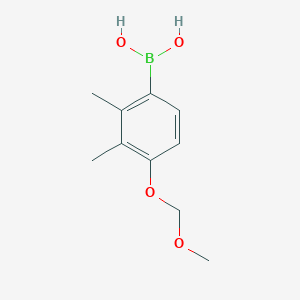

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

CAS No.: 1451392-24-7

Cat. No.: VC8241584

Molecular Formula: C10H15BO4

Molecular Weight: 210.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451392-24-7 |

|---|---|

| Molecular Formula | C10H15BO4 |

| Molecular Weight | 210.04 g/mol |

| IUPAC Name | [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid |

| Standard InChI | InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 |

| Standard InChI Key | MTUFCHIWJUFOOZ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of this compound is [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid, with a molecular formula of C₁₀H₁₅BO₄ and a molecular weight of 210.04 g/mol . The boronic acid functional group (-B(OH)₂) is attached to a phenyl ring substituted at the 2- and 3-positions with methyl groups and at the 4-position with a methoxymethoxy (-OCH₂OCH₃) group. This substitution pattern introduces steric and electronic effects that influence its reactivity and stability.

Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 235–242°C (lit.) | |

| Boiling Point | 335.8±52.0°C (Predicted) | |

| Density | 1.11±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol | |

| pKa | 9.08±0.11 (Predicted) |

The methoxymethoxy group enhances solubility in polar organic solvents compared to simpler phenylboronic acids, while the methyl groups provide steric hindrance that can modulate reaction selectivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically involves multi-step functionalization of a pre-substituted phenyl ring. Modern approaches leverage flow chemistry techniques to optimize intermediates’ stability and yield . A representative pathway includes:

-

Friedel-Crafts Alkylation: Introduction of methyl groups at the 2- and 3-positions of a methoxymethoxy-substituted benzene derivative.

-

Borylation: Transmetallation using boron tribromide (BBr₃) or pinacol boronic ester formation under inert conditions .

Industrial-scale production often employs continuous flow reactors to mitigate challenges associated with boronic acid hydrolysis and protodeboronation .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. The methoxymethoxy group’s electron-donating nature enhances the boronic acid’s nucleophilicity, facilitating coupling with aryl halides under mild conditions . For example:

where X = Cl, Br, or I .

Oxidation and Functionalization

The boronic acid group can be oxidized to a phenol derivative using hydrogen peroxide, enabling further derivatization:

This reactivity is exploited in protecting-group strategies during multi-step syntheses .

Comparative Analysis with Analogous Compounds

3,5-Dimethyl-4-methoxyphenylboronic Acid (CAS 301699-39-8)

| Property | 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid | 3,5-Dimethyl-4-methoxyphenylboronic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₅BO₄ | C₉H₁₃BO₃ |

| Melting Point | 235–242°C | 235–242°C |

| Substituent Positions | 2,3-dimethyl; 4-methoxymethoxy | 3,5-dimethyl; 4-methoxy |

| Solubility | Methanol | Methanol |

The positional isomerism in the methyl groups and the methoxy vs. methoxymethoxy substituents significantly alter electronic distribution, impacting reactivity in cross-coupling reactions .

Challenges and Future Directions

Despite its utility, the compound’s sensitivity to moisture and protic solvents necessitates stringent handling under inert atmospheres. Future research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume